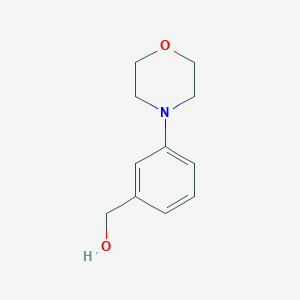

(3-Morpholinophenyl)methanol

Descripción general

Descripción

(3-Morpholinophenyl)methanol is an organic compound with the molecular formula C₁₁H₁₅NO₂. It is a colorless to pale yellow liquid with a sweet taste and a distinctive smell . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(3-Morpholinophenyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

(3-Morpholinophenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halides or amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Organic Synthesis

- (3-Morpholinophenyl)methanol serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it versatile for creating derivatives that may exhibit enhanced biological activity or novel properties.

Synthetic Routes

- The compound can be synthesized through several methods, one of which involves the reaction of 3-nitrobenzaldehyde with morpholine in the presence of sodium borohydride. This method typically occurs in organic solvents such as ethanol or methanol, followed by purification techniques like recrystallization or column chromatography.

Biological Research Applications

Enzyme Inhibition Studies

- In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It can bind to specific enzymes, blocking their active sites and preventing substrate interaction. This property makes it valuable in studying enzyme kinetics and mechanisms.

Protein-Ligand Interaction

- The compound is also relevant in studies focusing on protein-ligand interactions, providing insights into how small molecules can modulate biological pathways by interacting with specific proteins.

Medicinal Chemistry Applications

Intermediate in Pharmaceutical Synthesis

- This compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its unique structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Potential Therapeutic Properties

- Preliminary studies suggest that derivatives of this compound may exhibit therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing research aims to elucidate these potential effects and their mechanisms of action.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables its use in formulating diverse products .

Chemical Reactivity and Mechanisms

Reactivity Overview

- The compound undergoes several types of reactions:

- Oxidation: Can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate.

- Reduction: Can be reduced to yield alcohols or amines with reducing agents such as lithium aluminum hydride.

- Substitution: Capable of nucleophilic substitution where the hydroxyl group is replaced by other functional groups like halides or amines.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or Aldehydes |

| Reduction | Lithium aluminum hydride | Alcohols or Amines |

| Substitution | Hydrochloric acid/Sodium hydroxide | Halides or Amines |

Mecanismo De Acción

The mechanism of action of (3-Morpholinophenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- (3-Morpholinophenyl)ethanol

- (3-Morpholinophenyl)propanol

- (3-Morpholinophenyl)butanol

Uniqueness

(3-Morpholinophenyl)methanol is unique due to its specific structural features, such as the presence of a morpholine ring and a hydroxyl group attached to the phenyl ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

(3-Morpholinophenyl)methanol, a compound with the chemical formula CHNO, has garnered attention in various fields of research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies that highlight its significance in medicinal chemistry and toxicology.

This compound is characterized by its morpholine ring and phenolic structure, which contribute to its biological interactions. The compound acts primarily as an enzyme inhibitor , binding to active sites of specific enzymes and preventing substrate interaction. This inhibition can modulate various biochemical pathways, including those involved in inflammation and cell signaling.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, which alters their catalytic activity.

- Receptor Interaction : It may interact with cellular receptors, impacting signal transduction pathways and influencing cellular responses.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential applications in pharmacology.

Anti-inflammatory Properties

Compounds with similar structures have been noted for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This suggests that this compound could possess anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several case studies illustrate the implications of methanol-related compounds in clinical settings, particularly focusing on toxicity and therapeutic interventions.

Case Study 1: Methanol Poisoning

A notable case involved patients suffering from methanol poisoning due to the ingestion of contaminated alcoholic beverages. These cases highlighted the severe metabolic acidosis and neurological damage associated with methanol exposure. Treatment often included the administration of antidotes such as fomepizole or ethanol, which compete with methanol for enzyme binding, thereby reducing toxicity .

| Case | Symptoms | Management | Outcome |

|---|---|---|---|

| Patient 1 | Comatose, metabolic acidosis | Fomepizole, hemodialysis | Deceased |

| Patient 2 | Nausea, visual impairment | Ethanol administration | Discharged after recovery |

Case Study 2: Toxicological Analysis

In another study focusing on methanol exposure from hand sanitizers, patients exhibited severe neurological symptoms following ingestion. The rapid deterioration of health necessitated immediate medical intervention. This case underscores the importance of understanding the toxicological profiles of compounds like this compound and their metabolites .

Research Findings

Recent research has focused on the pharmacokinetics of methanol and its derivatives. A study estimated pulmonary absorption rates and elimination half-lives across different species, providing insights into how this compound may behave in biological systems .

Propiedades

IUPAC Name |

(3-morpholin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBVALXTJZMIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428149 | |

| Record name | [3-(Morpholin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145127-38-4 | |

| Record name | 3-(4-Morpholinyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145127-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Morpholin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.